molecular formula C12H7BrN2 B1279025 3-Bromo-1,10-phenanthroline CAS No. 66127-01-3

3-Bromo-1,10-phenanthroline

Cat. No. B1279025
CAS RN: 66127-01-3
M. Wt: 259.1 g/mol
InChI Key: OADZHFGJIVKDJN-UHFFFAOYSA-N
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Description

3-Bromo-1,10-phenanthroline is a brominated derivative of the heterocyclic compound 1,10-phenanthroline. This compound is of interest due to its potential applications in coordination chemistry and materials science. The presence of the bromine atom on the phenanthroline core can significantly alter the electronic properties and reactivity of the molecule, making it a versatile ligand for metal complexation.

Synthesis Analysis

The synthesis of substituted 1,10-phenanthrolines, including brominated derivatives, has been explored through various methods. One approach involves the intramolecular coupling of cis-1,2-di(2-bromo-3-pyridyl)ethenes, which are obtained from the Wittig reaction of 2-bromonicotinaldehydes with phosphonium salts prepared from 2-bromo-3-(bromomethyl)pyridines, yielding up to 75% of the desired product . Another method reported the use of sulfur dichloride (SCl2) as a new catalyst for the bromination of 1,10-phenanthroline, providing a simpler and more efficient route compared to traditional methods .

Molecular Structure Analysis

The molecular structure of brominated 1,10-phenanthroline derivatives has been elucidated using X-ray crystallography. For instance, the structure of a 1:1 adduct of 3,8-dibromo-4,7-dibutoxy-1,10-phenanthroline with Cu(NO3)2 was determined, providing insights into the coordination environment and geometry around the metal center . Similarly, the crystal structures of bromo(1,10-phenanthroline-N,N')tris(2-cyanoethyl)phosphinocopper(I) revealed a distorted tetrahedral geometry around the copper(I) ion .

Chemical Reactions Analysis

Brominated 1,10-phenanthrolines participate in various chemical reactions due to their enhanced reactivity. The interaction between 1,10-phenanthroline and KO(t)Bu to form the 1,10-phenanthroline radical anion, a key intermediate in the activation of aryl bromides by electron transfer, has been evidenced using electron paramagnetic resonance and electrochemistry . Additionally, the 1,3-dipolar cycloaddition reactions of N-phenacylphenanthrolinium bromides with nitrostyrenes have been used to synthesize functionalized 1,10-dihydropyrrolo[1,2-a][1,10]phenanthroline derivatives with high diastereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated 1,10-phenanthrolines are influenced by the presence of the bromine atom and the overall molecular structure. For example, the five-coordinated gold(III) complex bromodicyano(1,10-phenanthroline)gold(III)–dimethylformamide (1/1) exhibits a distorted square pyramidal coordination around the metal, with the gold atom slightly above the basal plane . The properties of these compounds, such as their spectral, nonlinear optical, and thermal characteristics, can be further studied using density functional theory and other physical measurements .

Scientific Research Applications

1. Synthesis and Structural Analysis

3-Bromo-1,10-phenanthroline has been utilized in the synthesis of various complexes, demonstrating its versatility in coordination chemistry. For instance, Al-Fayez et al. (2007) synthesized bromo(1,10-phenanthroline-N,N')tris(2-cyanoethyl)phosphinocopper(I) and examined its crystal structure, revealing the compound's potential for diverse applications in materials science and crystallography (Al-Fayez et al., 2007).

2. Photophysical Properties

Research by Si et al. (2009) involved the synthesis of bromo rhenium(I) carbonyl complexes with 1,10-phenanthroline to analyze the effect of pyrrole moiety on photophysical properties. This study highlights the application of 3-Bromo-1,10-phenanthroline derivatives in understanding and modifying luminescent properties of compounds (Si et al., 2009).

Safety And Hazards

The safety data sheet for 3-Bromo-1,10-phenanthroline indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

Future Directions

The future directions for the use of 3-Bromo-1,10-phenanthroline are promising. It is a fundamental building block in the design of metal chelates . Furthermore, its properties can be tuned by varying the substitution pattern of the heteroaromatic scaffold .

properties

IUPAC Name

3-bromo-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2/c13-10-6-9-4-3-8-2-1-5-14-11(8)12(9)15-7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADZHFGJIVKDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC=C(C=C3C=C2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447074
Record name 3-bromo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,10-phenanthroline

CAS RN

66127-01-3
Record name 3-Bromo-1,10-phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66127-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,10-Phenanthroline, 3-bromo
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
KJ Lee, I Yoon, SS Lee, BY Lee - Bulletin of the Korean Chemical …, 2002 - koreascience.kr
The complex of iron (II) tris (3-Br-phen)(3-Br-phen; 3-bromo-1, 10-phenanthroline) was prepared as a precursor of electropolymerization and the crystal structure of [Fe (3-Br-phen) 3]($ …
Number of citations: 12 koreascience.kr
F Xu, B Hu, T Tao, W Huang - Structural Chemistry, 2011 - Springer
Three copper(II), one zinc(II), and one ferrous(II) complexes having 3-bromo or 3,8-dibromo-1,10-phenanthroline ligand with different metal/ligand molar ratios, formulated as [Cu(3-…
Number of citations: 6 link.springer.com
D Výprachtický, D Kaňková, V Pokorná… - Australian Journal of …, 2014 - CSIRO Publishing
A novel, simple, and reasonably efficient synthesis of 3,8-dibromo-1,10-phenanthroline, 3,6-dibromo-1,10-phenanthroline, 3,5,8-tribromo-1,10-phenanthroline, and 3,5,6,8-tetrabromo-1,…
Number of citations: 5 www.publish.csiro.au
V Dénes, R Chira - Journal für Praktische Chemie, 1978 - Wiley Online Library
It is known that the direct bromination of 1, 10-phenanthroline is also impossible to be carried out under usual conditions. Only recently working under very drastic conditions (in 60% …
Number of citations: 18 onlinelibrary.wiley.com
W Huang, L Wang, H Tanaka, T Ogawa - 2009 - Wiley Online Library
The synthesis and spectral and structural characterization of a new family of ruthenium(II) complexes containing 3‐bromo‐, 3,8‐dibromo‐, 3‐(thiophen‐2′,2″‐yl)‐, and 3,8‐(thiophen‐…
A Bencini, V Lippolis - Coordination Chemistry Reviews, 2010 - Elsevier
This review will cover the developments in the chemistry of phenanthroline-based ligands in the last 10–15 years. 1,10-Phenanthroline (phen) is a classic ligand in coordination …
Number of citations: 535 www.sciencedirect.com
YX Peng, B Hu, W Huang - Tetrahedron, 2018 - Elsevier
A systematic investigation on the oxidation of unsymmetric bromo-phens is presented herein, where the reaction temperature is found to be the key parameter to generate oxidation or …
Number of citations: 2 www.sciencedirect.com
D Tzalis, Y Tor, F Salvatorre, SJ Siegel - Tetrahedron letters, 1995 - Elsevier
Commercially available 1,10-phenanthroline monohydrochloride monohydrate (1) reacts with bromine to give 3-bromo-1,10-phenanthroline (2) and 3,8-dibromo-1,10-phenanthroline (3…
Number of citations: 134 www.sciencedirect.com
HF Qian, Y Liu, T Tao, KH Gu, G Yin, W Huang - Inorganica Chimica Acta, 2013 - Elsevier
Four novel sodium tetrafluoroborate directed supramolecular networks having 3- and 3,8-disubstituted 1,10-phenanthroline (phen) ligands, formulated as [Na(3-bromo-phen) 2 BF 4 ] (1)…
Number of citations: 5 www.sciencedirect.com
M Al‐Higari, E Birckner, B Heise… - Journal of Polymer …, 1999 - Wiley Online Library
Palladium‐catalyzed polycondensation between 3,8‐dibromo‐1,10‐phenanthroline and substituted phenyl‐1,4‐diacetylenes in the presence of diisopropylamine produced the soluble …
Number of citations: 19 onlinelibrary.wiley.com

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